molecular formula C29H53NO5 B1677487 Orlistat CAS No. 96829-58-2

Orlistat

Número de catálogo B1677487
Número CAS: 96829-58-2
Peso molecular: 495.7 g/mol
Clave InChI: AHLBNYSZXLDEJQ-FWEHEUNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Orlistat, also known by its brand name Xenical, is a weight-loss medication that is widely used for the treatment of obesity . It belongs to a class of drugs called lipase inhibitors, which work by blocking the absorption of dietary fat in the intestine . Orlistat is used to aid in weight loss, or to help reduce the risk of regaining weight already lost . This medicine must be used together with a reduced-calorie diet and increased physical activity .


Synthesis Analysis

The synthesis of Orlistat involves complex, expensive, and deficient in reproducibility methods . The analytical methods reported for the estimation of Orlistat were complex, expensive, and deficient in reproducibility with no or very less informative regarding various statistical methods and equations used for the validation purpose .


Molecular Structure Analysis

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase .


Chemical Reactions Analysis

Most of the analytical methods reported for the estimation of Orlistat were complex, expensive, and deficient in reproducibility with no or very less informative regarding various statistical methods and equations used for the validation purpose .


Physical And Chemical Properties Analysis

Orlistat, an anti-obesity drug, has two critical issues—the first is its low efficacy due to low water solubility and the second is side effects such as oily spotting due to its lipase inhibition .

Aplicaciones Científicas De Investigación

Obesity Research

Orlistat is primarily used in obesity research due to its ability to inhibit pancreatic lipase, which acts locally in the gastrointestinal tract. This inhibition prevents the breakdown and absorption of dietary fats, aiding in weight management .

Cancer Therapy

Research has indicated that Orlistat can significantly reduce proliferation and promote apoptosis in certain cancer cell lines, such as the mouse metastatic melanoma cell line B16-F10, by specifically inhibiting Fatty Acid Synthase (FAS) activity .

Drug Formulation and Solubility

Orlistat faces issues with low efficacy due to its poor water solubility. Studies have proposed solutions using formulations with mesoporous silica to enhance solubility and reduce side effects like oily spotting caused by lipase inhibition .

Lipase Inhibition Mechanism

As a competitive lipase inhibitor, Orlistat binds to the active sites of gastric and pancreatic lipases. This binding reduces the intraluminal hydrolysis of triglycerides and absorption of dietary fat by approximately 30%, providing insights into its mechanism of action .

Metabolic Syndrome and Oxidative Stress

Orlistat has shown potential protective and therapeutic effects against High-Fat Diet (HFD)-induced Metabolic Associated Fatty Liver Disease (MAFLD) in rats. It activates the Nrf2 signaling pathway, which improves metabolic syndrome parameters and oxidative stress .

Mecanismo De Acción

Target of Action

Orlistat primarily targets gastric and pancreatic lipases , enzymes that play a crucial role in the digestion of dietary fat . These lipases break down triglycerides into absorbable free fatty acids and monoglycerides .

Mode of Action

Orlistat acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, orlistat partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .

Biochemical Pathways

Orlistat’s action on lipases impacts the lipid metabolism pathway . By inhibiting the breakdown of triglycerides, orlistat prevents the formation and absorption of free fatty acids and monoglycerides, key components in the lipid metabolism pathway . This alteration in lipid metabolism can lead to changes in secondary gut metabolites, which can have significant effects on various aspects of host physiology .

Pharmacokinetics

Orlistat’s pharmacokinetics reveal that it is minimally absorbed , indicating that systemic exposure to orlistat is minimal . This minimal absorption is crucial for its function as it needs to remain in the gastrointestinal tract to inhibit the lipases. The elimination half-life of orlistat is between 1 to 2 hours .

Result of Action

The primary result of orlistat’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, orlistat reduces caloric intake, which can lead to weight loss . It is also indicated to reduce the risk of weight regain following weight loss . It’s worth noting that orlistat treatment can cause changes in secondary gut metabolites which may eventually lead to the development of inflammatory, oxidative, and mitochondrial dysfunction at the cellular level .

Action Environment

The efficacy and stability of orlistat can be influenced by the dietary environment . For instance, the presence of dietary fat is necessary for orlistat to exert its action . Furthermore, alterations in the gut microbiota, which can be influenced by diet and other environmental factors, can impact the effectiveness of orlistat .

Propiedades

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023395
Record name Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orlistat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol., 9.19e-05 g/L
Record name ORLISTAT
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orlistat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat. It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase. When orlistat is taken with food containing fat, it partially inhibits the hydrolysis of triglycerides. This decreases absorption of monoaclglycerides and free fatty acids, contributing to weight maintenance and weight loss., Orlistat is a reversible inhibitor of lipases. It exerts its therapeutic activity in the lumen of the stomach and small intestine by forming a covalent bond with the active serine residue site of gastric and pancreatic lipases. The inactivated enzymes are thus unavailable to hydrolyze dietary fat in the form of triglycerides into absorbable free fatty acids and monoglycerides. As undigested triglycerides are not absorbed, the resulting caloric deficit may have a positive effect on weight control. Systemic absorption of the drug is therefore not needed for activity. At the recommended therapeutic dose ... orlistat inhibits dietary fat absorption by approximately 30%., Orlistat, a reversible inhibitor of gastric and pancreatic lipases, exhibits antiobesity and antilipemic activity. The drug also inhibits certain other (e.g., microbial, carboxylester [for hydrolysis of vitamin esters]) lipases. Orlistat is a synthetic derivative of naturally occurring lipstatin., Unlike most other currently available antiobesity agents, orlistat does not exert anorexigenic (appetite suppressant) effects. Instead, orlistat exerts its antiobesity effect by decreasing the absorption of dietary fats (triacylglycerols) in the intestinal lumen via inhibition of triglyceride hydrolysis; at recommended dosages, approximately one-third of dietary fat will not be absorbed. By preventing triglyceride hydrolysis, the drug decreases intestinal concentrations of absorbable free fatty acids and monoglycerides., Orlistat, an antiobesity drug, is cytostatic and cytotoxic to tumor cells. The antitumor activity of orlistat can be attributed to its ability to inhibit the thioesterase domain of fatty acid synthase (FAS). The objective of the present study was to test the effect of orlistat on endothelial cell proliferation and angiogenesis. Orlistat inhibits endothelial cell FAS, blocks the synthesis of fatty acids, and prevents endothelial cell proliferation. More significantly, orlistat inhibits human neovascularization in an ex vivo assay, which suggests that it may be useful as an antiangiogenic drug. The mechanism of these effects can be traced to the fact that orlistat prevents the display of the vascular endothelial growth factor (VEGF) receptor (VEGFR2/KDR/Flk1) on the endothelial cell surface. Thus, orlistat is an antiangiogenic agent with a novel mechanism of action.
Record name Orlistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORLISTAT
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS RN

96829-58-2
Record name Tetrahydrolipstatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96829-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orlistat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096829582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orlistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORLISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M8R751W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ORLISTAT
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orlistat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40-50, 43 °C
Record name Orlistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORLISTAT
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orlistat
Reactant of Route 2
Reactant of Route 2
Orlistat
Reactant of Route 3
Orlistat
Reactant of Route 4
Orlistat
Reactant of Route 5
Orlistat
Reactant of Route 6
Orlistat

Q & A

Q1: How does Orlistat exert its primary effect?

A1: Orlistat functions as a potent inhibitor of gastrointestinal lipases. [, , ] It forms a covalent bond with the serine residue (Ser2308) in the active site of these enzymes, thereby blocking their activity. [] This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids in the gut. [, ]

Q2: What are the downstream consequences of lipase inhibition by Orlistat?

A2: By inhibiting lipases, Orlistat reduces the absorption of dietary fat by approximately 30%. [, , , ] This leads to a decrease in caloric absorption, aiding in weight loss. [, , ] Additionally, Orlistat has been observed to improve glycemic control and lipid profiles in some studies. [, , , , ]

Q3: What is the molecular formula and weight of Orlistat?

A3: Orlistat, chemically known as (S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]methyl]dodecyl N-formyl-L-leucinate, has a molecular formula of C42H70NO5 and a molecular weight of 660.0 g/mol. []

Q4: Is there any spectroscopic data available for Orlistat?

A4: Yes, 13C nuclear magnetic resonance (NMR) spectroscopy has been used to study the behavior of Orlistat in biological model membranes and emulsions. [] The chemical shift of the [13C]leucinate carbon in Orlistat was found to be sensitive to the hydrogen bonding capacity of the surrounding environment. []

Q5: Has the stability of Orlistat in different formulations been investigated?

A5: Yes, studies have explored incorporating Orlistat into various formulations, including tablets, microspheres, and nanoparticles. [, , , ] These formulations aim to improve Orlistat's stability, solubility, and bioavailability. [, , , ]

Q6: Does Orlistat possess any catalytic properties?

A6: Orlistat itself is not a catalyst. It acts as an inhibitor, specifically targeting and inhibiting lipase enzymes. [, , ]

Q7: Have computational methods been employed in Orlistat research?

A7: Yes, molecular dynamics simulations have been used to investigate the mechanism of Orlistat hydrolysis by the thioesterase domain of human fatty acid synthase (FASN). [] These simulations revealed the importance of the hexyl tail conformation of Orlistat in the hydrolysis process. [] Additionally, quantitative structure-activity relationship (QSAR) models have been developed to explore the relationship between the lipophilicity of compounds and their potential for interaction with Orlistat. []

Q8: Are there any known structural modifications of Orlistat that affect its activity?

A8: While the provided research primarily focuses on Orlistat itself, the study utilizing QSAR models suggests that the lipophilicity of a compound, represented by its logP value, plays a crucial role in its potential interaction with Orlistat. []

Q9: What formulation strategies have been explored to improve Orlistat's stability, solubility, or bioavailability?

A9: Researchers have developed various formulations for Orlistat, including:

  • Tablets: Orlistat tablets incorporating cyclodextrin aim to improve stability, mask unpleasant taste, and enhance dissolution. []
  • Microspheres: Gastroretentive Orlistat microspheres using polymers like Eudragit RL100, cellulose acetate, and ethyl cellulose have been investigated for prolonged drug release and improved bioavailability. []
  • Nanoparticles: Polydopamine-decorated Orlistat-loaded hollow capsules demonstrate enhanced cytotoxicity against cancer cell lines due to improved drug delivery and controlled release. []
  • Nanocrystals: Orlistat nanocrystals prepared using melt extrusion and high-pressure homogenization techniques significantly increase solubility and dissolution rate. []

Q10: What is the absorption profile of Orlistat?

A10: Orlistat exhibits minimal systemic absorption. [] Studies in obese/overweight volunteers show that urinary and fecal recovery of total radioactivity after a single oral dose of 14C-labeled Orlistat was 1.13% and 96.4%, respectively. []

Q11: How is Orlistat metabolized?

A11: Despite its minimal absorption, Orlistat undergoes metabolism, with two major metabolites identified in plasma accounting for ~42% of total radioactivity. [] The primary metabolite (M1) has a short half-life of approximately 2 hours, while the secondary metabolite (M3) exhibits a slower elimination rate. []

Q12: What in vitro models have been used to study Orlistat's effects?

A12: Orlistat's inhibitory effects on FASN have been studied in various cancer cell lines, including endometrial, breast, and glioblastoma cells. [, , ] These studies show that Orlistat inhibits cell proliferation, induces cell cycle arrest, and enhances the cytotoxic effects of chemotherapeutic agents. [, , ]

Q13: What animal models have been used to investigate Orlistat's effects?

A13: Orlistat's effects on obesity, metabolic parameters, and potential toxicity have been evaluated in rodent models. Studies in diet-induced obese rats show that Orlistat reduces body weight, improves lipid profiles, and ameliorates insulin resistance. [, , ] Additionally, investigations in mice demonstrate the importance of lipolysis in post-oral fat preferences. []

Q14: What are the key findings from clinical trials investigating Orlistat's efficacy in weight management?

A14: Numerous clinical trials have explored Orlistat's efficacy in weight loss and weight maintenance. Key findings include:

  • Significant Weight Loss: Compared to placebo, Orlistat consistently leads to significant weight loss in obese and overweight individuals when combined with lifestyle modifications. [, , , , ]
  • Cardiovascular Risk Factor Improvement: Orlistat treatment is associated with improvements in various cardiovascular risk factors, such as total cholesterol, low-density lipoprotein cholesterol, blood pressure, and glycemic control. [, , , , , ]
  • Prevention of Type 2 Diabetes: A large-scale, 4-year study (XENDOS) demonstrated that Orlistat, in conjunction with lifestyle changes, significantly reduced the incidence of type 2 diabetes in obese patients. []

Q15: What are the common side effects associated with Orlistat use?

A15: The most common side effects of Orlistat are gastrointestinal in nature, including oily spotting, flatulence, and frequent loose stools. [, , , ] These side effects are primarily attributed to Orlistat's mechanism of action, which involves inhibiting fat absorption in the gut. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.